methylidyne[(1S)-1-phenylethyl]azanium
Description
Methylidyne[(1S)-1-phenylethyl]azanium is a chiral ammonium compound characterized by a methylidyne (CH) group and a (1S)-1-phenylethyl substituent attached to a nitrogen atom. Structural confirmation would rely on techniques such as ¹H-NMR spectroscopy, as seen in the characterization of fendiline analogues .
Properties
Molecular Formula |
C9H10N+ |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
methylidyne-[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C9H10N/c1-8(10-2)9-6-4-3-5-7-9/h2-8H,1H3/q+1/t8-/m0/s1 |
InChI Key |
SMHCCBOPVLKLFH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#C |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylidyne[(1S)-1-phenylethyl]azanium typically involves the reaction of a methylidyne radical with a phenylethylamine derivative. The reaction conditions often require a controlled environment to ensure the stability of the methylidyne radical, which is highly reactive. Common methods include photodissociation of precursor molecules to generate the methylidyne radical, followed by its reaction with the phenylethylamine derivative under low-temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale photodissociation processes using specialized equipment to generate the methylidyne radical in a controlled manner. The reaction is then carried out in a continuous flow reactor to ensure consistent production and high yield .
Chemical Reactions Analysis
Types of Reactions
Methylidyne[(1S)-1-phenylethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methylidyne[(1S)-1-phenylethyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and as a model compound for studying radical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methylidyne[(1S)-1-phenylethyl]azanium involves its interaction with molecular targets through radical reactions. The compound’s highly reactive methylidyne group can insert into chemical bonds, leading to the formation of new products. The molecular pathways involved include radical addition and abstraction reactions, which are facilitated by the compound’s unique electronic structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between methylidyne[(1S)-1-phenylethyl]azanium and related compounds:
Key Comparisons
Structural Complexity: this compound is a monocyclic ammonium salt, whereas the bicyclic azide compound () features a rigid 2-azabicyclo[3.2.1]octane scaffold, enhancing its stereochemical diversity . The compound from incorporates an isoindole-dione moiety, increasing steric bulk and electronic complexity .
Synthetic Routes :
- This compound and fendiline analogues share reductive amination steps, but the latter require additional amidation and reduction with LiAlH₄ . The bicyclic azide compound () involves azide incorporation and recrystallization, which may limit scalability compared to straightforward reductive methods .
Functional Group Diversity :
- The presence of azides () introduces reactivity for click chemistry, contrasting with the amide or methylidyne groups in other compounds. The isoindole-based compound () has oxidanylidene groups, which may influence redox properties .
Applications :
- Fendiline analogues target calcium channels, while the bicyclic azide compound shows antiproliferative activity in cancer models . This compound’s chiral center suggests utility in enantioselective catalysis or as a chiral auxiliary .
Research Findings and Contradictions
- Stereochemical Impact : The (1S)-phenylethyl group in this compound likely enhances enantioselectivity in reactions, similar to fendiline analogues . However, the bicyclic compound () demonstrates that rigid scaffolds can override substituent effects in biological activity .
- Stability Concerns : LiAlH₄ (used in fendiline synthesis) is moisture-sensitive and hazardous, whereas NaCNBH₃ (implied for this compound) offers milder conditions .
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